molecular formula C15H19ClN4OS B4644074 N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4644074
M. Wt: 338.9 g/mol
InChI Key: UJZJQAWAVQZXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CTZ, is a synthetic compound with potential applications in scientific research. CTZ is a member of the triazole family of compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide exerts its effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide also inhibits the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potential therapeutic effects. It has been found to exhibit antifungal, antibacterial, and anticancer properties, making it a potentially useful tool in drug discovery. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide in humans.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to improve cognitive function and memory in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent. Additionally, N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide's potential as an anticancer agent warrants further investigation, particularly in the development of new cancer therapies. Finally, the safety and efficacy of N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide in humans should be further studied to determine its potential as a therapeutic agent.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been used in various scientific research studies due to its potential therapeutic effects. It has been found to exhibit antifungal, antibacterial, and anticancer properties. N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been used as a potential treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4OS/c1-4-13-18-19-15(20(13)5-2)22-9-14(21)17-12-7-6-11(16)8-10(12)3/h6-8H,4-5,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZJQAWAVQZXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.